Cas no 1805325-62-5 (Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate)

Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate is a fluorinated pyridine derivative with a difluoromethyl substituent at the 2-position and an amino group at the 6-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, improving binding affinity in target interactions. The ethyl ester group offers flexibility for further functionalization, such as hydrolysis or amidation. Its structural features make it valuable for designing protease inhibitors, kinase modulators, and other therapeutics requiring fluorine-containing motifs. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate structure
1805325-62-5 structure
商品名:Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate
CAS番号:1805325-62-5
MF:C9H9F3N2O2
メガワット:234.175172567368
CID:4855145

Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate
    • インチ: 1S/C9H9F3N2O2/c1-2-16-9(15)6-4(10)3-5(13)14-7(6)8(11)12/h3,8H,2H2,1H3,(H2,13,14)
    • InChIKey: VKPKHYDEPSOBPZ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(N)N=C(C(F)F)C=1C(=O)OCC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 253
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 65.2

Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029067399-1g
Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate
1805325-62-5 97%
1g
$1,579.40 2022-04-01

Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate 関連文献

Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylateに関する追加情報

Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate (CAS No. 1805325-62-5): A Key Intermediate in Modern Pharmaceutical Research

Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate, identified by its CAS number 1805325-62-5, is a sophisticated organic compound that has garnered significant attention in the realm of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting complex biological pathways. Its unique structural features, including the presence of amino, carboxylate, and fluorinated substituents, make it a versatile building block for drug discovery and development.

The< strong>difluoromethyl group in the molecule is particularly noteworthy, as it is often employed to enhance metabolic stability and binding affinity in drug candidates. Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry, demonstrating their ability to modulate pharmacokinetic properties and improve therapeutic efficacy. The incorporation of such groups into drug molecules has been linked to increased bioavailability and reduced susceptibility to enzymatic degradation.

In the context of contemporary pharmaceutical research, Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate has been utilized in the development of novel therapeutic agents targeting a range of diseases. For instance, researchers have explored its potential in the synthesis of inhibitors for enzymes involved in cancer metabolism. The< strong>amino and< strong>carboxylate functionalities provide reactive sites for further chemical modifications, enabling the construction of complex scaffolds that can interact with biological targets with high specificity.

The< strong>fluoropyridine core of this compound is another critical feature that contributes to its pharmaceutical relevance. Fluoropyridines are known for their ability to enhance receptor binding affinity and have been widely used in the design of small-molecule drugs. The presence of multiple fluorine atoms further amplifies these effects, making Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate a valuable asset in medicinal chemistry libraries.

Recent advancements in synthetic methodologies have also facilitated the efficient preparation of this compound. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have enabled chemists to construct the desired structure with high yield and purity. These improvements have not only streamlined the synthesis process but also opened new avenues for exploring its applications in drug development.

The< strong>Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate CAS No. 1805325-62-5 has been studied in various preclinical models to evaluate its pharmacological properties. Preliminary data suggest that it exhibits promising activity against certain enzymatic targets, making it a candidate for further investigation in clinical settings. Additionally, its structural flexibility allows for modifications that can optimize its pharmacokinetic profile, potentially leading to more effective therapeutic agents.

The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular modeling techniques have been employed to predict how Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate interacts with biological targets at the molecular level. These insights have guided researchers in designing derivatives with enhanced potency and selectivity. By leveraging computational tools alongside experimental approaches, scientists can accelerate the discovery process and bring new drugs to market more efficiently.

In conclusion, Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate (CAS No. 1805325-62-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an indispensable tool for drug discovery and development. As research continues to uncover new applications for this compound, its importance in modern medicine is likely to grow even further.

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